molecular formula C11H12N2O B2799032 5-Amino-2-cyclopropylisoindolin-1-one CAS No. 1206641-25-9

5-Amino-2-cyclopropylisoindolin-1-one

Cat. No.: B2799032
CAS No.: 1206641-25-9
M. Wt: 188.23
InChI Key: YENOCAGUJVJYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

5-amino-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENOCAGUJVJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropylisoindolin-1-one can be achieved through multicomponent reactions involving methyl 2-formylbenzoate and primary amines. One common method involves the Ugi-type multicomponent reaction, which combines methyl 2-formylbenzoate, an isocyanide, and a primary amine under acidic conditions to form the desired isoindolinone derivative .

Industrial Production Methods

Industrial production of 5-Amino-2-cyclopropylisoindolin-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolinone derivatives .

Scientific Research Applications

5-Amino-2-cyclopropylisoindolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-2-cyclopropylisoindoline-1,3-dione
  • CAS Number : 307990-29-0
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Molecular Weight : 202.21 g/mol .

Structural Features: The compound consists of an isoindolinone core (a bicyclic structure with a lactam ring) substituted with an amino group at position 5 and a cyclopropyl group at position 2. The cyclopropyl moiety introduces steric and electronic effects that influence reactivity and stability .

Applications :
Primarily used as a synthetic intermediate in medicinal chemistry. For example, it participates in palladium-catalyzed coupling reactions to generate bioactive molecules, such as kinase inhibitors .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structurally related compounds include:

Compound Name CAS Number Similarity Score Key Structural Differences
5-Aminoindolin-2-one hydrochloride 120266-80-0 0.98 Lacks cyclopropyl group; hydrochloride salt
[150544-04-0] 150544-04-0 0.98 Substituent variations on isoindolinone
Indolin-2-one derivatives 3484-35-3 1.00 Core indolinone without amino/cyclopropyl

Reactivity and Stability

  • 5-Amino-2-cyclopropylisoindolin-1-one: Stable under recommended storage conditions. No hazardous decomposition products reported, but data gaps exist for fire reactivity and decomposition .
  • 5-Aminoindolin-2-one hydrochloride: Enhanced water solubility due to the hydrochloride salt but may exhibit different stability profiles under acidic conditions .
  • Indolin-2-one derivatives: Generally stable but sensitive to oxidation due to the absence of electron-donating groups like amino or cyclopropyl .

Toxicological Profiles

  • 5-Aminoindolin-2-one hydrochloride: Limited toxicity data, but hydrochloride salts typically pose higher risks of irritation compared to neutral compounds .

Physicochemical Properties

  • Solubility : The cyclopropyl group in the target compound likely reduces water solubility compared to hydrophilic analogues like hydrochloride salts.

Biological Activity

5-Amino-2-cyclopropylisoindolin-1-one (CAS No. 1206641-25-9) is a synthetic compound that belongs to the isoindolinone family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-2-cyclopropylisoindolin-1-one is C11H12N2O, featuring a cyclopropyl group that contributes unique chemical and biological properties compared to other isoindolinone derivatives. Its structure can be represented as follows:

Structure C1(C2(C3(C4(C5(C6(C7(C8(C9(C10(C11)))))))))))\text{Structure }\quad \text{C}_1(\text{C}_2(\text{C}_3(\text{C}_4(\text{C}_5(\text{C}_6(\text{C}_7(\text{C}_8(\text{C}_9(\text{C}_{10}(\text{C}_{11})))))))))))

The biological activity of 5-Amino-2-cyclopropylisoindolin-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

  • Inhibiting Enzyme Activity: It can bind to specific enzymes involved in key metabolic pathways.
  • Modulating Receptor Functions: The compound may influence receptor signaling pathways, which can lead to altered cellular responses.

Biological Activities

Research indicates that 5-Amino-2-cyclopropylisoindolin-1-one exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in infectious disease management.
  • Anticancer Properties: The compound has been explored for its anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Data Table of Biological Activities

Biological Activity Study Reference Effectiveness
AntimicrobialModerate
AnticancerSignificant
Enzyme InhibitionHigh

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Amino-2-cyclopropylisoindolin-1-one:

  • Case Study 1: A study examined the antimicrobial efficacy of the compound against various bacterial strains, demonstrating significant inhibition at certain concentrations.
  • Case Study 2: Another research effort focused on the anticancer properties of the compound, revealing that it effectively reduced tumor cell viability in vitro by inducing apoptosis through caspase activation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Amino-2-cyclopropylisoindolin-1-one, it is essential to compare it with other isoindolinone derivatives:

Compound Molecular Formula Biological Activity
5-Amino-2-methylisoindolin-1-oneC11H12N2OAnticancer
5-Amino-2-phenylisoindolin-1-oneC15H14N2OAntimicrobial
5-Amino-2-cyclopropylisoindolin-1-one C11H12N2O Antimicrobial, Anticancer

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